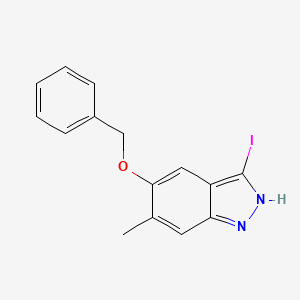
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group at the 5-position, an iodine atom at the 3-position, and a methyl group at the 6-position of the indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-(Benzyloxy)-6-methyl-2H-indazole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 5-(Benzyloxy)-6-methyl-2H-indazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance the compound’s ability to bind to certain enzymes or receptors, while the iodine atom can influence its electronic properties and reactivity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Benzyloxy)-4-methylpent-2-enyl bromide
- 1-Benzyloxy-5-phenyltetrazole derivatives
- 4-(Benzyloxy)-2-hydroxybenzaldehyde derivatives
Uniqueness
5-(Benzyloxy)-3-iodo-6-methyl-2H-indazole is unique due to the presence of the iodine atom at the 3-position, which can significantly alter its reactivity and biological activity compared to other similar compounds. The combination of the benzyloxy, iodine, and methyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Propiedades
Número CAS |
918440-11-6 |
|---|---|
Fórmula molecular |
C15H13IN2O |
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
3-iodo-6-methyl-5-phenylmethoxy-2H-indazole |
InChI |
InChI=1S/C15H13IN2O/c1-10-7-13-12(15(16)18-17-13)8-14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Clave InChI |
TWOOAXXFFAQRSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NNC(=C2C=C1OCC3=CC=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)

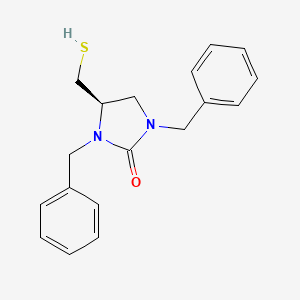
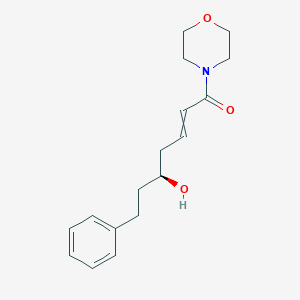
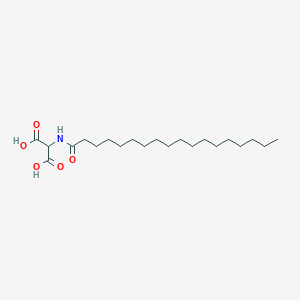

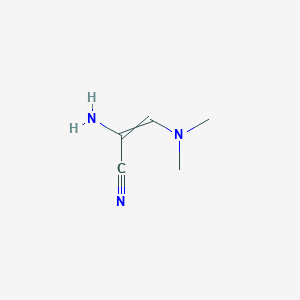
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
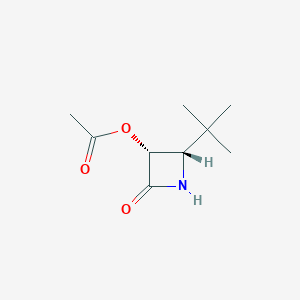
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)


